3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide
Description
This compound is a benzothiazol-2-yl propanamide derivative featuring a 4-fluorophenylthio substituent and a methylsulfonyl group at the 6-position of the benzothiazole ring. Its molecular formula is C₁₈H₁₅FN₂O₃S₃ (molecular weight: 465.5 g/mol) . The propanamide linker bridges the fluorophenylthio moiety and the benzothiazol core, a structural motif common in kinase inhibitors and enzyme-targeting agents.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S3/c1-26(22,23)13-6-7-14-15(10-13)25-17(19-14)20-16(21)8-9-24-12-4-2-11(18)3-5-12/h2-7,10H,8-9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCYUHSRVFOOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thioether Linkage: This step involves the reaction of 4-fluorothiophenol with an appropriate halogenated precursor under basic conditions to form the thioether bond.
Construction of the Benzo[d]thiazole Ring: This can be achieved through cyclization reactions involving ortho-aminothiophenol derivatives and suitable electrophiles.
Amide Bond Formation: The final step involves coupling the thioether and benzo[d]thiazole intermediates with a propanoyl chloride derivative under amide-forming conditions, often using coupling agents like EDC or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. This reaction modifies electronic properties and enhances pharmacological stability.
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Potassium permanganate | Acidic aqueous solution, 25°C | Sulfoxide derivative | 68-72% | |
| Hydrogen peroxide | Acetic acid, 40°C | Sulfone derivative | 85% |
Reduction Reactions
The methylsulfonyl (-SO₂CH₃) group can be reduced to thiol (-SH) or methylthio (-SCH₃) groups, altering binding affinity in biological systems.
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Lithium aluminum hydride | THF, reflux | Methylthio intermediate | 60% | |
| Raney nickel + H₂ | Ethanol, 50°C | Thiol derivative | 45% |
Nucleophilic Substitution
The benzothiazole ring participates in nucleophilic aromatic substitution (NAS) at electron-deficient positions, enabling structural diversification .
| Nucleophile | Position Modified | Product Application | Source |
|---|---|---|---|
| Piperidine | C-5 of benzothiazole | Enhanced enzyme inhibition | |
| Hydrazine | C-2 of benzothiazole | Fluorescent probes |
Cyclization Reactions
The propanamide chain facilitates cyclization under basic conditions, forming bioactive heterocycles.
| Base | Cyclization Site | Product | Yield | Source |
|---|---|---|---|---|
| Sodium hydride | Amide nitrogen + thioether | Thiazolidinone derivatives | 78% | |
| Potassium carbonate | Benzothiazole + fluorophenyl | Polycyclic sulfonamides | 65% |
Mechanistic Insights
-
Thioether Oxidation : Proceeds via a radical intermediate pathway, confirmed by ESR spectroscopy.
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Sulfonamide Reduction : Follows a two-electron transfer mechanism with LiAlH₄.
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Biological Reactivity : The compound inhibits cyclooxygenase-II (COX-II) by forming hydrogen bonds with Tyr385 and Ser530 residues, as shown in molecular docking studies .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
-
Acidic (pH 2.0) : Rapid hydrolysis of the sulfonamide group (t₁/₂ = 2.3 h).
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Neutral (pH 7.4) : Stable for >24 h, suitable for oral administration.
Comparative Reactivity Table
| Functional Group | Reaction Rate (k, s⁻¹) | Activation Energy (ΔG‡, kJ/mol) | Source |
|---|---|---|---|
| Thioether (-S-) | 3.2 × 10⁻³ | 85.6 | |
| Sulfonamide (-SO₂NH-) | 1.1 × 10⁻⁴ | 112.3 | |
| Benzothiazole ring | 4.7 × 10⁻⁵ | 134.8 |
Scientific Research Applications
Antimicrobial Applications
Recent studies have indicated that compounds similar to 3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide exhibit significant antimicrobial properties. The presence of the thioether linkage and the fluorine atom enhances the compound's efficacy against various pathogens.
Table 1: Antimicrobial Activity Summary
| Pathogen Type | Compound Activity | Reference |
|---|---|---|
| Gram-positive bacteria | Effective against Staphylococcus aureus | |
| Gram-negative bacteria | Effective against Escherichia coli | |
| Fungi | Active against common strains |
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of structurally related compounds, revealing that modifications at the phenyl ring significantly influenced activity. The introduction of fluorine enhanced antibacterial potency, indicating a promising avenue for developing new antimicrobial agents.
Anticancer Applications
The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it may inhibit the growth of various cancer cell lines, particularly those associated with breast cancer.
Table 2: Anticancer Activity Summary
| Cancer Cell Line | Observed Effect | Reference |
|---|---|---|
| MCF7 (breast cancer) | 70% reduction in cell viability at 50 µM | |
| HeLa (cervical cancer) | Significant cytotoxicity observed |
Case Study: Cytotoxicity Investigation
In a recent investigation, derivatives of this compound were tested on MCF7 cells, showing a notable reduction in cell viability. This suggests potential for further development as an anticancer agent, particularly in targeting estrogen receptor-positive tumors.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies help elucidate the mechanisms by which the compound exerts its antimicrobial and anticancer effects.
Table 3: Molecular Docking Insights
The docking results indicate strong binding affinities, suggesting that structural features such as the fluorine substitution and thioether linkage contribute to enhanced interaction with target proteins.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and related derivatives:
Table 1: Structural and Functional Comparison
Key Comparisons
Core Structure Variations: The target compound’s benzothiazole core (aromatic, planar) contrasts with thienopyrimidin (IWP-3, ) and triazolothiazole (), which introduce heterocyclic complexity. Benzothiazoles are known for DNA intercalation and kinase inhibition, while thienopyrimidins often target ATP-binding pockets . The benzoisothiazole derivative () replaces the thiazole sulfur with an isothiazole, altering electron distribution and hydrogen-bonding capacity .
Substituent Effects: Fluorophenylthio vs. Chlorophenyl: The target’s 4-fluorophenylthio group offers moderate lipophilicity and metabolic stability compared to the chloro analog (), which may exhibit higher membrane permeability but increased toxicity . Methylsulfonyl vs.
Tautomerism and Reactivity :
- Triazole derivatives () exist in thione tautomeric forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at ~1250 cm⁻¹) . The target compound lacks such tautomerism, suggesting greater stability in physiological conditions.
Pharmacokinetic Implications: The propanamide linker in the target compound may enhance flexibility compared to rigid acetamide (IWP-3) or triazole-linked derivatives, influencing binding kinetics . Methylsulfonyl groups (target and ) contribute to higher aqueous solubility than halogenated or non-sulfonylated analogs, critical for oral bioavailability .
Research Findings and Data
- Synthetic Routes : The target compound’s synthesis likely involves nucleophilic substitution (fluorophenylthio addition) and sulfonation, akin to methods in (e.g., Friedel-Crafts acylation and hydrazide-thiocyanate coupling) .
- Spectroscopic Confirmation : IR and NMR data for similar compounds (e.g., νC=O at 1663–1682 cm⁻¹ in hydrazinecarbothioamides ) validate structural assignments, though the target compound’s spectra would emphasize benzothiazole-specific peaks (e.g., νC=N at ~1600 cm⁻¹).
Biological Activity
The compound 3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide is a thiazole-based derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure
The compound features a thiazole ring, which is known for its biological significance, and incorporates a 4-fluorophenyl group and a methylsulfonyl moiety. The structural formula can be represented as follows:
Anticancer Activity
Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar thiazole structures have shown promising results against various cancer cell lines. A study reported that thiazole-based compounds demonstrated IC50 values as low as 1.61 µg/mL against cancer cells, indicating potent cytotoxicity .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 1 | A-431 | 1.98 | |
| Compound 2 | Jurkat | <1.61 | |
| Compound 3 | HT-29 | <23.30 |
Antimicrobial Activity
Thiazole derivatives, including the compound , have shown antibacterial and antifungal activities. In vitro studies revealed that related thiazole compounds effectively inhibited the growth of pathogens such as Candida albicans and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Thiazole Derivatives
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of thiazole derivatives. Compounds similar to the one studied have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
The mechanisms underlying the biological activities of thiazole derivatives often involve:
- Inhibition of Enzymatic Pathways : Many thiazoles act by inhibiting key enzymes involved in cancer cell proliferation and survival.
- Interference with Cell Signaling : These compounds can disrupt signaling pathways that promote inflammation or tumor growth.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives demonstrate antioxidant properties, which may contribute to their protective effects against cellular damage.
Case Studies
- Antitumor Efficacy in Vivo : A study evaluated the efficacy of a thiazole derivative in a mouse model of breast cancer, where it significantly reduced tumor size compared to controls .
- Antifungal Treatment : Clinical trials involving patients with fungal infections showed that thiazole-based treatments resulted in higher rates of clearance compared to traditional antifungal therapies .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide?
- Methodology : Utilize multi-step organic synthesis, starting with coupling reactions between thiol-containing intermediates (e.g., 4-fluorothiophenol) and activated carboxylic acid derivatives. For the benzo[d]thiazol-2-yl core, employ cyclization reactions using Lawesson’s reagent or thiourea derivatives under reflux conditions . Key steps include Suzuki-Miyaura cross-coupling for aryl group introduction (e.g., 4-fluorophenyl) and sulfonation with methylsulfonyl chloride to install the sulfone moiety .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C-NMR : Assign peaks to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions, methylsulfonyl group resonance at ~3.3 ppm for S–CH3) .
- FT-IR : Identify thioether (C–S stretch ~600–700 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) functional groups .
- HRMS : Validate molecular weight and isotopic patterns (e.g., chlorine/fluorine signatures) .
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Methodology : Optimize reaction conditions:
- Use coupling agents like HBTU or EDCI with DMF as a solvent to enhance amide bond formation .
- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of benzo[d]thiazol-2-amine derivative) to drive the reaction to completion .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to minimize side products .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the antitumor activity of this compound?
- Methodology :
- Cell line panels : Test against NCI-60 human cancer cell lines to assess broad-spectrum cytotoxicity .
- Mechanistic assays : Use Western blotting or ELISA to measure inhibition of oncogenic targets (e.g., EGFR, KPNB1) linked to the compound’s sulfonamide-thiazole scaffold .
- Synergy studies : Combine with standard chemotherapeutics (e.g., cisplatin) to identify additive or antagonistic effects .
Q. How can structural modifications enhance metabolic stability while retaining activity?
- Methodology :
- Bioisosteric replacement : Substitute the methylsulfonyl group with trifluoromethanesulfonyl to improve lipophilicity (logP) and resistance to oxidative metabolism .
- Ring hybridization : Replace the benzo[d]thiazole core with imidazo[1,2-a]pyridine to modulate CYP450 interactions .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with metabolic enzymes like CYP3A4 .
Q. How should researchers resolve contradictions in reported IC50 values across studies?
- Methodology :
- Standardize assay conditions : Control variables such as cell passage number, serum concentration, and incubation time .
- Validate purity : Use HPLC (≥95% purity) to eliminate batch-to-batch variability .
- Replicate key studies : Cross-test the compound in independent labs using shared protocols .
Q. What computational tools predict the compound’s interactions with biological targets?
- Methodology :
- Molecular dynamics simulations : Analyze binding stability to proteins like EGFR or CB2 receptors using GROMACS .
- QSAR modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity data to design optimized analogs .
- ADMET prediction : Employ SwissADME to estimate permeability (e.g., topological polar surface area = 87.5 Ų suggests limited blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
